4-Chloro-1H-indole-2-boronic acid
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Overview
Description
4-Chloro-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of a boronic acid group in this compound makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
4-Chloro-1H-indole-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms that are involved in the bond formation .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in the synthesis of biologically active compounds and natural products . The reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The use of this compound in this reaction can lead to the synthesis of a wide range of compounds with potential biological activity .
Pharmacokinetics
For example, the compound’s stability under the mild conditions of the Suzuki-Miyaura coupling reaction contributes to its effectiveness as a reagent .
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of compounds, including biologically active molecules and natural products .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of functional groups . This means that the presence of other functional groups in the reaction environment can potentially influence the outcome of the reaction . Additionally, the reaction conditions, such as temperature and pH, can also affect the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indole-2-boronic acid typically involves the borylation of 4-chloroindole. One common method is the iridium-catalyzed C-H borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and reagents is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-indole-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
4-Chloro-1H-indole-2-boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting cancer and microbial infections.
Material Science: Utilized in the development of organic electronic materials and sensors.
Biological Research: Employed in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- 4-Bromo-1H-indole-2-boronic acid
- 4-Fluoro-1H-indole-2-boronic acid
- 4-Methyl-1H-indole-2-boronic acid
Comparison: 4-Chloro-1H-indole-2-boronic acid is unique due to the presence of the chloro group, which can undergo specific substitution reactions that other halogenated indole boronic acids may not. Additionally, the chloro group can influence the electronic properties of the compound, affecting its reactivity and stability in various chemical reactions.
Properties
IUPAC Name |
(4-chloro-1H-indol-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGLBGIEHZTTTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC=C2Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681888 |
Source
|
Record name | (4-Chloro-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-59-5 |
Source
|
Record name | (4-Chloro-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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